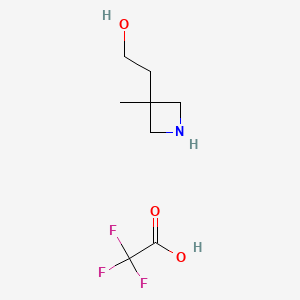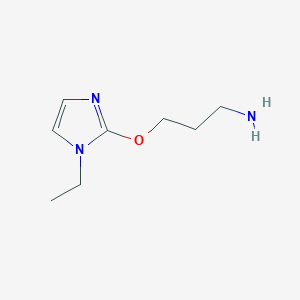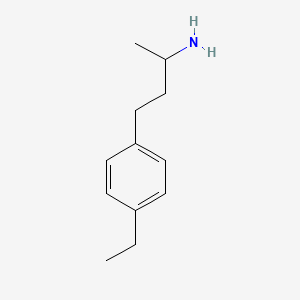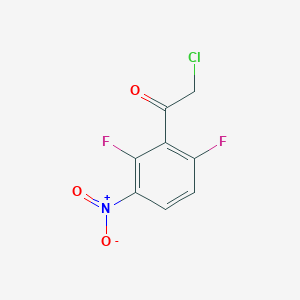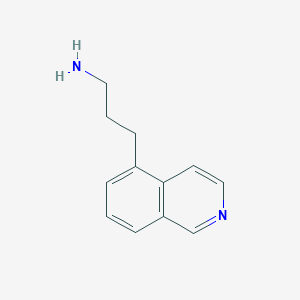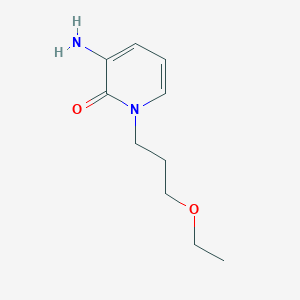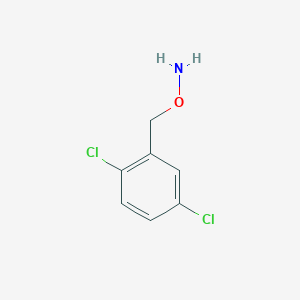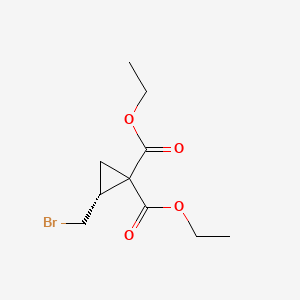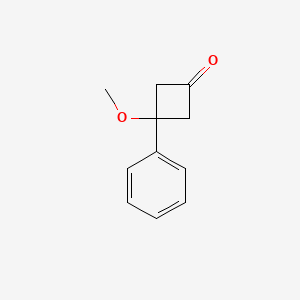
2-(1-Bromopropan-2-yl)-1,4-difluorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Bromopropan-2-yl)-1,4-difluorobenzene is an organic compound that belongs to the class of aromatic halides It consists of a benzene ring substituted with two fluorine atoms and a bromopropyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Bromopropan-2-yl)-1,4-difluorobenzene can be achieved through several methods. One common approach involves the bromination of 1,4-difluorobenzene followed by alkylation with 1-bromopropane. The reaction conditions typically include the use of a strong base such as potassium carbonate and a polar aprotic solvent like dimethyl sulfoxide. The reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium or nickel may be employed to facilitate the bromination and alkylation steps. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
2-(1-Bromopropan-2-yl)-1,4-difluorobenzene undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The propyl group can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.
Reduction: The compound can be reduced to remove the bromine atom, yielding 1,4-difluorobenzene.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide or tetrahydrofuran.
Oxidation: Oxidizing agents such as potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation using palladium on carbon.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzene derivatives with various functional groups.
Oxidation: Formation of alcohols, aldehydes, or carboxylic acids depending on the degree of oxidation.
Reduction: Formation of 1,4-difluorobenzene.
Aplicaciones Científicas De Investigación
2-(1-Bromopropan-2-yl)-1,4-difluorobenzene has several scientific research applications, including:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules, pharmaceuticals, and agrochemicals.
Medicinal Chemistry: Investigated for its potential as a building block in the development of new drugs targeting various diseases.
Materials Science: Utilized in the preparation of advanced materials such as polymers, liquid crystals, and organic semiconductors.
Biological Studies: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Mecanismo De Acción
The mechanism of action of 2-(1-Bromopropan-2-yl)-1,4-difluorobenzene depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In medicinal chemistry, its mechanism may involve interactions with specific molecular targets such as enzymes, receptors, or nucleic acids. The presence of fluorine atoms can enhance the compound’s stability, lipophilicity, and binding affinity, making it a valuable tool in drug discovery.
Comparación Con Compuestos Similares
Similar Compounds
1-Bromo-2,4-difluorobenzene: Similar structure but lacks the propyl group, leading to different reactivity and applications.
2-(1-Bromopropan-2-yl)-1,3-difluorobenzene: Positional isomer with fluorine atoms at different positions, affecting its chemical properties.
2-(1-Bromopropan-2-yl)-1,4-dichlorobenzene: Chlorine atoms instead of fluorine, resulting in different electronic and steric effects.
Uniqueness
2-(1-Bromopropan-2-yl)-1,4-difluorobenzene is unique due to the presence of both fluorine and bromine atoms, which impart distinct chemical properties. The fluorine atoms enhance the compound’s stability and reactivity, while the bromine atom provides a site for nucleophilic substitution. The propyl group adds further versatility, making this compound a valuable intermediate in various chemical transformations.
Propiedades
Fórmula molecular |
C9H9BrF2 |
|---|---|
Peso molecular |
235.07 g/mol |
Nombre IUPAC |
2-(1-bromopropan-2-yl)-1,4-difluorobenzene |
InChI |
InChI=1S/C9H9BrF2/c1-6(5-10)8-4-7(11)2-3-9(8)12/h2-4,6H,5H2,1H3 |
Clave InChI |
WLIOSRVUDUBURE-UHFFFAOYSA-N |
SMILES canónico |
CC(CBr)C1=C(C=CC(=C1)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


